An In-depth Technical Guide to the Chemical Properties of 1-(2-Bromophenyl)-1H-pyrazole
An In-depth Technical Guide to the Chemical Properties of 1-(2-Bromophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromophenyl)-1H-pyrazole is a substituted aromatic heterocyclic compound belonging to the pyrazole family. The presence of the bromophenyl group attached to the pyrazole ring makes it a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, and this specific compound serves as a key building block for creating more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological significance of 1-(2-Bromophenyl)-1H-pyrazole.
Chemical and Physical Properties
While some experimental data for 1-(2-Bromophenyl)-1H-pyrazole is not extensively reported in publicly available literature, the following table summarizes its known and predicted properties. It is important to note that some values are predicted and should be confirmed by experimental analysis.
| Property | Value | Citation(s) |
| Molecular Formula | C₉H₇BrN₂ | [1][2][3] |
| Molecular Weight | 223.07 g/mol | [1][2][3] |
| CAS Number | 87488-84-4 | [2][3] |
| Appearance | Light yellow liquid or white to yellow crystal | [1][2] |
| Boiling Point | 296.6 ± 23.0 °C (Predicted) | [1] |
| Density | 1.50 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in common organic solvents such as chloroform and dichloromethane. | [1] |
| Flash Point | 133.2 °C | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for 1-(2-Bromophenyl)-1H-pyrazole is limited in readily accessible sources. The following represents typical fragmentation patterns and expected spectral characteristics based on the analysis of related pyrazole compounds.
Mass Spectrometry: The mass spectrum of pyrazole derivatives typically shows two main fragmentation pathways: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂). For 1-(2-Bromophenyl)-1H-pyrazole, the presence of the bromine atom would result in characteristic isotopic patterns for bromine-containing fragments.
NMR Spectroscopy: While specific peak assignments for 1-(2-Bromophenyl)-1H-pyrazole are not available, the ¹H and ¹³C NMR spectra of related substituted phenylpyrazoles have been reported. These can be used as a reference for the expected chemical shifts and coupling constants.[4][5]
Experimental Protocols
General Synthesis of 1-Aryl-pyrazoles
A common method for the synthesis of 1-aryl-pyrazoles is the Ullmann condensation reaction. This involves the copper-catalyzed reaction of an aryl halide with pyrazole. Another prevalent method is the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound.
Example Protocol: Ullmann-type Synthesis of 1-Aryl-pyrazoles
The following is a general procedure for the synthesis of 1-aryl-pyrazoles and can be adapted for the synthesis of 1-(2-Bromophenyl)-1H-pyrazole.
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Reactants:
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Pyrazole
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2-Bromoiodobenzene or 1,2-dibromobenzene (as the aryl halide source)
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Copper(I) iodide (CuI) as the catalyst
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A suitable ligand (e.g., a diamine or phenanthroline derivative)
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A base (e.g., potassium carbonate or potassium phosphate)
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A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
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-
Procedure:
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To a reaction vessel, add pyrazole, the aryl halide, the copper catalyst, the ligand, and the base.
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Add the solvent and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
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Heat the reaction mixture to a high temperature (typically >100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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After completion of the reaction, cool the mixture to room temperature.
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Work up the reaction mixture by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-pyrazole.
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This is a generalized protocol and the specific conditions (temperature, reaction time, and stoichiometry of reagents) would need to be optimized for the synthesis of 1-(2-Bromophenyl)-1H-pyrazole.
Biological Activity and Potential Signaling Pathways
Derivatives of phenylpyrazoles are known to possess a range of biological activities, including anti-inflammatory and anti-cancer properties.[2][6][7][8]
Anti-inflammatory Activity
The anti-inflammatory mechanism of some pyrazole derivatives has been linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key enzymes in the inflammatory cascade. However, for some phenyl-pyrazolone derivatives, the anti-inflammatory effect does not appear to be directly related to COX/LOX inhibition but may be associated with their antioxidant properties and lipophilicity.[6]
Anticancer Activity
In the context of cancer, pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One identified mechanism involves the generation of reactive oxygen species (ROS) within the cancer cells. This increase in ROS can trigger downstream signaling events that lead to apoptosis, often involving the activation of caspases, which are key executioner proteins in the apoptotic pathway.[9]
The following diagram illustrates a generalized logical workflow for the synthesis and initial biological screening of a pyrazole derivative.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (0.638:0.362) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory profile of N-phenylpyrazole arylhydrazone derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
